REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]([OH:13])[CH2:11][Cl:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([O:18][CH2:19]OC)(=[O:17])[CH2:15][CH3:16].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCCCCC>[CH2:1]([O:8][CH2:9][CH:10]([O:13][CH2:19][O:18][C:14](=[O:17])[CH2:15][CH3:16])[CH2:11][Cl:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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204 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OCC(CCl)O
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Name
|
|
Quantity
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626.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCOC
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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660 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a thermometer, mechanical stirrer, nitrogen inlet
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Type
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DISTILLATION
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Details
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an efficient distillation column
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated to reflux
|
Type
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TEMPERATURE
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Details
|
reflux ratio
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Type
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CUSTOM
|
Details
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the head temperature below 60° C
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched when the desired level of methyl acetal
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Type
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ADDITION
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Details
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by rapidly adding a solution of 11.55 g of sodium carbonate in 310 ml of water directly to the hot reaction mixture
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Type
|
WASH
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Details
|
The aqueous layer was washed with additional water and/or base
|
Type
|
CUSTOM
|
Details
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to remove any residual propionic acid
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OCC(CCl)OCOC(CC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |